(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

Description

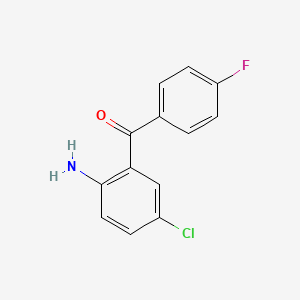

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is a benzophenone derivative featuring a 2-amino-5-chlorophenyl group and a 4-fluorophenyl group linked via a ketone bridge.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRKOIWKRMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Nitro Reduction

Synthesis of (4-Fluorophenyl)(2-Nitrophenyl)methanone

The foundational step involves Friedel-Crafts acylation between 2-nitrobenzoyl chloride and fluorobenzene. As detailed in RSC protocols, anhydrous FeCl₃ catalyzes the reaction in 1,2-dichloroethane at 0°C, achieving an 82% yield. Critical parameters include:

- Reagents : 2-Nitrobenzoyl chloride (60 mmol), fluorobenzene (48 mmol), FeCl₃ (33 mmol).

- Conditions : 0°C for 1 h, followed by gradual warming to ambient temperature.

- Workup : Precipitation via ice-water quenching and solvent removal under reduced pressure.

This intermediate is isolated as a light brown solid, with purity confirmed by thin-layer chromatography (TLC).

Reduction to (2-Aminophenyl)(4-Fluorophenyl)methanone

The nitro group is reduced using Fe powder in a HCl/EtOH/water system:

- Reagents : Fe powder (5.2 mmol), concentrated HCl (2 drops), EtOH (12 mL).

- Conditions : Reflux for 1 h, monitored by TLC until nitro disappearance.

- Workup : Filtration through硅藻土 (silica pad), EtOAc extraction, and column chromatography (94% yield).

This two-step sequence is the most cited pathway, favored for its reproducibility and high yields (Table 1).

Alternative Synthetic Routes

Ultrasonic-Assisted Cyclization and Hydrogenation

A Chinese patent outlines a microwave- and ultrasound-enhanced method:

Catalytic Hydrogenation

- Reagents : Pd/C (0.08 wt%), ammonium formate.

- Conditions : Reflux in methanol at 50°C for 2 h.

- Yield : 88% after vacuum drying.

This method reduces reliance on hazardous solvents but requires specialized equipment.

Comparative Analysis of Methodologies

Table 1: Key Synthetic Routes for (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

Insights :

- Catalyst Efficiency : FeCl₃ outperforms AlCl₃ in Friedel-Crafts acylation for halogenated substrates due to superior Lewis acidity.

- Reduction Selectivity : Fe/HCl systems avoid over-reduction risks associated with catalytic hydrogenation (e.g., dehalogenation).

- Industrial Scalability : Microwave-assisted methods reduce reaction times but face scalability challenges compared to batch processing.

Critical Process Considerations

Byproduct Formation and Mitigation

Chemical Reactions Analysis

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in halogen type, substituent positions, or additional functional groups. These modifications impact molecular weight, polarity, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs

Key Observations

Halogen Effects :

- Bromine vs. Chlorine : Bromine substitution (e.g., CAS 395101-26-5) increases molecular weight and may enhance lipophilicity compared to chlorine analogs .

- Fluorine Position : The 4-fluorophenyl group (target compound) likely offers better electronic conjugation than 2-fluorophenyl (CAS 784-38-3), affecting dipole moments and binding interactions .

Amino Group: The 2-amino group in all analogs facilitates hydrogen bonding, critical for crystallinity or biological activity .

Pharmaceutical Relevance: Fluorinated analogs (e.g., target compound) are often prioritized in drug development due to fluorine’s metabolic stability and bioavailability-enhancing properties . The impurity (2-Amino-5-chlorophenyl)phenyl-methanone (CAS 719-59-5) highlights the importance of fluorine in differentiating pharmacological profiles .

Biological Activity

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone, also known as a chalcone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and reviews.

Chemical Structure and Properties

The compound (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone features a chalcone structure characterized by a ketone group attached to two aromatic rings. The presence of amino and halogen substituents enhances its lipophilicity and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 14 | 64 µg/mL |

Anticancer Properties

Chalcones are recognized for their anticancer potential. Studies have demonstrated that (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone can induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. For example, in human leukemia cell lines, the compound was found to arrest the cell cycle at the G2/M phase, leading to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 12 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 15 | Cell cycle arrest in G2/M phase |

| MCF-7 (breast cancer) | 20 | Inhibition of cyclin D1 and CDK4 |

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase in vitro. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as topoisomerases in cancer cells.

- Cell Cycle Regulation : It affects cell cycle proteins, leading to arrest in specific phases.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the expression of pro-apoptotic factors like Bax and decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various chalcone derivatives, including (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone, against common pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Analysis : Research conducted on multiple cancer cell lines demonstrated that treatment with (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone resulted in a dose-dependent decrease in cell viability, particularly notable in leukemia and breast cancer cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and pain indicators compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Q & A

Q. Key Considerations :

- Protect the amino group during synthesis to avoid side reactions.

- Optimize reaction temperature (60–80°C) to balance yield and purity .

Basic: How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard:

- Procedure : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Metrics : Validate bond lengths (C=O: ~1.22 Å; C-F: ~1.34 Å) and angles (C-C-C: ~120°) against NIST reference data .

- Alternative : Use -NMR to confirm carbonyl (C=O) at ~195 ppm and aromatic carbons (110–160 ppm) .

Advanced: How can crystallographic disorder in the 4-fluorophenyl group be resolved during refinement?

Disorder in aromatic rings is common due to rotational flexibility. Mitigation strategies:

- Split Models : Assign partial occupancy to disordered atoms (e.g., using SHELXL’s PART instruction) .

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles.

- Validation : Check residual electron density maps in Mercury CSD 2.0; peaks >0.3 eÅ indicate unresolved disorder .

Example : A 2023 NIST study resolved similar disorder by refining two conformers with 60:40 occupancy .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., IC variability) may arise from:

- Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers affect solubility).

- Structural Analogues : Confirm purity (>95% via HPLC) and rule out degradation products .

- Statistical Analysis : Perform dose-response curve replicates (n ≥ 3) and apply ANOVA to identify outliers .

Case Study : A 2025 PubChem analysis attributed conflicting antimicrobial results to differences in bacterial strain permeability .

Basic: What solvent systems are optimal for solubility and stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.